molecular formula C36H41N5O5 B10848425 Dmt-Sar-Phe-D-2-Nal-NH

Dmt-Sar-Phe-D-2-Nal-NH

Katalognummer: B10848425
Molekulargewicht: 623.7 g/mol
InChI-Schlüssel: LCSGBFCHAFMKLD-QAXCHELISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dmt-Sar-Phe-D-2-Nal-NH2 is a synthetic peptidomimetic agonist designed for advanced research on opioid receptor systems. Its sequence incorporates key modifications to enhance receptor affinity, metabolic stability, and blood-brain barrier penetration, making it a valuable tool for neuropharmacological studies . The compound's mechanism of action is rooted in its interaction with G-protein coupled opioid receptors (GPCRs), primarily the mu-opioid receptor (MOR) . Activation of these receptors inhibits adenylyl cyclase, reduces cAMP production, and modulates ion channel activity, leading to neuronal hyperpolarization and a reduction in pain signal transmission . The N-terminal 2',6'-dimethyltyrosine (Dmt) residue is a critical feature that significantly increases peptide affinity and potency at opioid receptors . This ligand is of particular interest in the search for novel analgesic agents with improved safety profiles. Research into peptides like Dmt-Sar-Phe-D-2-Nal-NH2 aims to develop potent analgesics that may circumvent the severe side effects—such as respiratory depression, tolerance, and addiction—associated with traditional opioid drugs like morphine . It serves as a key compound for investigating structure-activity relationships (SAR) and the molecular basis of opioid receptor selectivity and activation. Applications: This product is intended for research applications only, including in vitro binding assays, functional bioactivity studies, and in vivo models of pain and analgesia to elucidate novel pathways for pain management.

Eigenschaften

Molekularformel

C36H41N5O5

Molekulargewicht

623.7 g/mol

IUPAC-Name

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-methylamino]acetyl]amino]-N-[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C36H41N5O5/c1-22-15-28(42)16-23(2)29(22)20-30(37)36(46)41(3)21-33(43)39-32(18-24-9-5-4-6-10-24)35(45)40-31(34(38)44)19-25-13-14-26-11-7-8-12-27(26)17-25/h4-17,30-32,42H,18-21,37H2,1-3H3,(H2,38,44)(H,39,43)(H,40,45)/t30-,31+,32-/m0/s1

InChI-Schlüssel

LCSGBFCHAFMKLD-QAXCHELISA-N

Isomerische SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N(C)CC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC4=CC=CC=C4C=C3)C(=O)N)N)C)O

Kanonische SMILES

CC1=CC(=CC(=C1CC(C(=O)N(C)CC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)N)N)C)O

Herkunft des Produkts

United States

Opioid Receptor Interaction Profile of Dmt Sar Phe D 2 Nal Nh

Comparative Receptor Binding Analysis with Endogenous Opioids and Established Ligands

Without primary binding affinity data (such as Ki or IC50 values), a scientifically accurate and informative article on the opioid receptor interaction profile of "Dmt-Sar-Phe-D-2-Nal-NH2" cannot be constructed. Further research and publication of experimental data on this specific compound would be required to fulfill the requested analysis.

Pharmacological Characterization and Mechanism of Action in Vitro

Functional Assays for Receptor Agonism and Antagonism

Dmt-Sar-Phe-D-2-Nal-NH2, also referred to as UFP-101, is recognized as a potent and selective competitive antagonist of the NOP receptor. medchemexpress.com Its antagonist potency has been quantified in various in vitro systems, consistently demonstrating its ability to counteract the effects of the endogenous NOP receptor agonist, N/OFQ.

In studies using Chinese hamster ovary (CHO) cells expressing the human recombinant NOP receptor, UFP-101 competitively antagonized the effects of N/OFQ on GTPγ³⁵S binding with a pA₂ value of 9.1. nih.gov The pA₂ value is a measure of the potency of an antagonist; a higher value indicates greater potency. Further studies have reported pA₂ values in the range of 7.3–7.7 in various isolated tissue preparations. nih.gov In mouse spinal cord slices, UFP-101 reversed the inhibitory effects of N/OFQ with a pA₂ value of 6.44. nih.govuzh.chresearchgate.net In another study investigating N/OFQ-induced activation of G-protein coupled inwardly rectifying K+ (GIRK) channels, UFP-101 produced a parallel shift of the N/OFQ concentration-response curve, yielding a pA₂ value of 6.92. nih.gov

These findings collectively establish UFP-101 as a high-affinity antagonist for the NOP receptor. nih.gov It displays a remarkable selectivity of over 3000-fold for the NOP receptor compared to classical opioid receptors (mu, delta, and kappa). medchemexpress.comnih.gov

Table 1: In Vitro Antagonist Potency (pA₂) of UFP-101 at the NOP Receptor

Assay SystemAgonistpA₂ Value
CHO-hNOP Cell Membranes (GTPγ³⁵S Binding)N/OFQ9.1
CHO-hNOP Cells (cAMP Accumulation)N/OFQ7.1
Mouse Spinal Cord SlicesN/OFQ6.44 nih.govuzh.chresearchgate.net
Rat Periaqueductal Gray Neurons (GIRK channels)N/OFQ6.92 nih.gov
Rat Vas DeferensN/OFQ7.30 nih.gov
Mouse Vas DeferensN/OFQ7.29 nih.gov

This table is interactive. You can sort and filter the data.

The functional activity of UFP-101 has been extensively characterized in isolated tissue bioassays, which are sensitive to N/OFQ. nih.gov

In the electrically-stimulated guinea pig ileum, N/OFQ typically inhibits contractile responses. Studies have shown that UFP-101, at concentrations up to 10 μM, does not exhibit any agonist activity on its own, meaning it does not modify the electrically-induced twitches. nih.gov However, it effectively and competitively antagonizes the inhibitory action of N/OFQ. nih.gov When co-administered, UFP-101 causes a concentration-dependent parallel shift to the right in the N/OFQ concentration-response curve, without altering the maximum effect of N/OFQ. nih.gov This competitive antagonism confirms its profile as a pure antagonist at NOP receptors in this preparation. nih.gov

Similar to the GPI assay, the mouse vas deferens is a standard preparation for evaluating NOP receptor ligands. In the MVD, UFP-101 also behaves as a competitive antagonist. nih.gov It does not show any intrinsic agonist activity but effectively counteracts the inhibitory effects of N/OFQ on electrically-induced contractions. nih.govresearchgate.net The estimated pA₂ value in the MVD was found to be 7.29. nih.gov Importantly, even at high concentrations (10 μM), UFP-101 did not affect the inhibitory actions of agonists for classical opioid receptors, highlighting its selectivity for the NOP receptor. nih.gov

Agonist/Antagonist Profile Determination in Isolated Tissue Preparations

G-Protein Coupled Receptor (GPCR) Signaling Pathway Analysis

The NOP receptor is a G-protein coupled receptor (GPCR) that primarily signals through pertussis toxin (PTX)-sensitive G-proteins of the Gi/o family. plos.orgsemanticscholar.org Activation of this pathway typically leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels. semanticscholar.orgle.ac.uk

Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) have investigated the interaction between the NOP receptor and G-proteins. In these assays, UFP-101 was evaluated for its ability to modulate the interaction between the NOP receptor and G-proteins. When tested alone, UFP-101 showed negligible effects on the basal interaction, confirming its lack of agonist activity. plos.org However, when applied in the presence of the agonist N/OFQ, UFP-101 produced a rightward shift in the N/OFQ concentration-response curve for G-protein interaction without significantly altering the maximal effect. plos.orgplos.org From these experiments, a pKB value (an equilibrium dissociation constant for an antagonist) of 7.66 was derived for UFP-101. plos.orgplos.org These findings demonstrate that UFP-101 acts as a competitive antagonist by blocking the N/OFQ-induced activation of Gi/o proteins. plos.orgplos.org

β-Arrestin Recruitment Assays

The recruitment of β-arrestin proteins is a critical step in the signaling cascade of G protein-coupled receptors (GPCRs), including opioid receptors. This process is linked to receptor desensitization, internalization, and the activation of distinct signaling pathways that can be separate from G protein-mediated effects. mdpi.comnih.gov It has been hypothesized that ligands which activate G protein signaling while minimally recruiting β-arrestin (G protein-biased ligands) might offer therapeutic benefits with fewer side effects, such as tolerance and respiratory depression. mdpi.com

While specific β-arrestin recruitment data for Dmt-Sar-Phe-D-2-Nal-NH₂ have not been detailed in the available research, studies on structurally related Dmt-containing opioid peptides underscore the significance of this pathway. For instance, a cyclic peptide, Dmt-c[d-Lys-Phe-Asp]NH₂, was identified as a µ-opioid receptor (MOR) agonist that is biased towards β-arrestin recruitment. mdpi.comnih.gov This finding highlights that modifications, such as the inclusion of Dmt, can significantly influence the coupling preference of the receptor for intracellular signaling partners. nih.gov Determining the β-arrestin recruitment profile for this compound₂ would be essential for a complete understanding of its mechanism of action and its potential for functional selectivity.

Characterization of Ligand Bias and Functional Selectivity

Ligand bias, or functional selectivity, describes the ability of a ligand to stabilize specific receptor conformations, thereby preferentially activating certain downstream signaling pathways over others (e.g., G protein vs. β-arrestin). mdpi.comnih.gov This concept is a leading strategy in the development of safer opioid analgesics. mdpi.com

This compound₂, an analog of the endogenous MOR agonist endomorphin-2, has been characterized as a potent and highly selective MOR antagonist in vitro. researchgate.netnih.gov In a functional assay using aequorin luminescence to measure calcium mobilization in CHO cells expressing the human MOR, the compound demonstrated potent antagonist activity with a pA₂ value of 9.19. researchgate.netnih.gov Its binding affinity for the MOR is exceptionally high, with a reported IC₅₀ value of 0.01 nM. researchgate.netnih.gov

This strong antagonist profile indicates a profound functional shift from the parent peptide, endomorphin-2, which is a potent MOR agonist. The structural changes in this compound₂ evidently favor a receptor conformation that does not lead to agonistic activation but instead competitively blocks the receptor. While one report described the ligand as having "poor selectivity," this may refer to its profile across different opioid receptor subtypes (e.g., MOR vs. DOR) or to a modified version of the peptide, whereas primary studies emphasize its high selectivity as a MOR antagonist. researchgate.netnih.govumich.edu The development of such potent antagonists is valuable not only for research as pharmacological tools but also for their potential in therapeutic areas requiring the blockade of MOR signaling. researchgate.netnih.gov

CompoundReceptorAffinity (IC₅₀, nM)Functional Activity (pA₂)
[Dmt¹,Sar²,D-2-Nal⁴]endomorphin-2µ-opioid0.01 ± 0.0019.19 (Antagonist)
Data derived from in vitro aequorin luminescence-based calcium assays in CHO cells expressing the human µ-opioid receptor. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Investigations

The pharmacological activity of this compound₂ is a direct result of systematic modifications to the structure of endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂). Each substitution plays a critical role in defining the compound's high affinity and antagonist function.

Conformational Requirements for Opioid Receptor Binding

The transition from a potent agonist to a potent antagonist is rooted in the conformational constraints imposed by the amino acid substitutions. Opioid receptors have strict conformational requirements for activation. mdpi.com The key modifications in this compound₂ relative to endomorphin-2 are:

Tyr¹ → Dmt¹ : The bulky dimethyl groups on the tyrosine ring restrict the rotational freedom of the crucial N-terminal pharmacophore. nih.govresearchgate.net

Pro² → Sar² : The replacement of the rigid proline residue with the more flexible N-methylglycine (sarcosine) alters the peptide backbone's turn potential at this position. researchgate.net

Phe⁴ → D-2-Nal⁴ : The introduction of a D-amino acid, 3-(2-naphthyl)-D-alanine, at the C-terminus is known to induce a specific beta-turn structure that is often critical for determining whether a ligand acts as an agonist or an antagonist. researchgate.netmdpi.com

This combination of a conformationally constrained N-terminus (Dmt) and a C-terminus that favors a distinct spatial arrangement (D-2-Nal) is fundamental to its interaction with the MOR, stabilizing an inactive receptor state and thus producing a potent antagonist effect. nih.govmdpi.com

Role of 2',6'-Dimethyltyrosine (Dmt) in Enhancing Potency and Bioactivity

The substitution of the N-terminal tyrosine with 2',6'-dimethyl-L-tyrosine (Dmt) is a widely used strategy in opioid peptide design to enhance biological activity. nih.govresearchgate.net The Dmt residue plays a crucial role in the proliferation of opioid peptides with high receptor affinity (Kᵢ values often in the sub-nanomolar range) and potent bioactivity. nih.govresearchgate.net

The two methyl groups on the phenolic ring of Dmt provide steric hindrance, which can both protect the peptide from enzymatic degradation and lock the side chain into a conformation favorable for receptor binding. researchgate.net This modification significantly increases lipophilicity and has been shown to be a key factor in producing ligands with extraordinary potency. nih.govfrontiersin.org In the case of this compound₂, the incorporation of Dmt is a primary contributor to its exceptionally high binding affinity (IC₅₀ = 0.01 nM) for the µ-opioid receptor. researchgate.netnih.gov

Influence of Sarcosine (B1681465) (Sar) on Receptor Selectivity and Activity

In the context of [Dmt¹,Sar²,D-2-Nal⁴]endomorphin-2, the combination of sarcosine with the other modifications at positions 1 and 4 culminates in a potent and selective MOR antagonist. researchgate.netnih.gov In other dermorphin-derived peptides, such as Tyr-D-Arg-Phe-Sar (TAPS), the inclusion of sarcosine also contributes to high µ-receptor selectivity. d-nb.infonih.gov This suggests that while sarcosine increases flexibility, its ultimate effect on activity and selectivity is highly dependent on the surrounding amino acid sequence. For this compound₂, this flexibility, in concert with the conformational restrictions imposed by Dmt and D-2-Nal, is integral to its antagonist character.

Contribution of Phenylalanine (Phe) to Ligand Efficacy

Phenylalanine, an aromatic amino acid, is a common and critical component of the "address" sequence of many opioid peptides, which is largely responsible for receptor selectivity. mdpi.com In this compound₂, the phenylalanine residue is conserved at position 3, the same position as in the parent molecule, endomorphin-2.

Table of Compound Names

Abbreviation/CodeFull Chemical Name
This compound₂(2',6'-Dimethyl-L-tyrosyl)-L-sarcosyl-L-phenylalanyl-3-(2-naphthyl)-D-alaninamide
Endomorphin-2L-Tyrosyl-L-prolyl-L-phenylalanyl-L-phenylalaninamide
Dmt2',6'-Dimethyl-L-tyrosine
SarSarcosine (N-methylglycine)
PheL-Phenylalanine
D-2-Nal3-(2-naphthyl)-D-alanine
TAPSTyr-D-Arg-Phe-Sarcosine

Impact of 3-(2-Naphthyl)-D-alanine (D-2-Nal) on Antagonist Properties and Receptor Selectivity

The incorporation of the unnatural amino acid 3-(2-naphthyl)-D-alanine (D-2-Nal) at position 4 in endomorphin-2 analogs plays a pivotal role in shifting the pharmacological profile from agonist to antagonist at the µ-opioid receptor (MOR). Research into a series of endomorphin-2 analogs has demonstrated that while substitutions with D-2-Nal alone can introduce weak antagonist properties, the combination with other modifications, particularly at the N-terminus, significantly enhances these antagonist effects and improves receptor selectivity. nih.gov

Studies on endomorphin-2 analogs revealed that the introduction of D-2-Nal at position 4, in conjunction with 2',6'-dimethyltyrosine (Dmt) at position 1, transforms the peptide into a potent and highly selective MOR antagonist. nih.govresearchgate.net For instance, the analog [Dmt¹, D-2-Nal⁴]endomorphin-2 (also known as antanal-2) was found to be a highly potent and selective MOR antagonist. nih.gov This highlights the synergistic effect of combining the bulky, hydrophobic D-2-Nal at the C-terminus with the modified tyrosine residue at the N-terminus.

The antagonist properties conferred by D-2-Nal are evident in functional assays. Analogs containing D-2-Nal at position 4 were shown to reverse the analgesic effect induced by MOR agonists like DAMGO and endomorphin-2 in preclinical models. kuleuven.be The antagonist potency of these D-2-Nal containing peptides was found to be significantly higher than analogs with other substitutions at the same position. kuleuven.be

Table 1: In Vitro Antagonist Potency of a D-2-Nal Containing Analog

Compound Assay pA₂
[Dmt¹, Sar², D-2-Nal⁴]endomorphin-2 Aequorin luminescence-based calcium assay 9.19

Data from Fichna et al., 2007. researchgate.net

Stereochemical Impact on Receptor Interaction and Pharmacological Profile

The stereochemistry of the amino acid residues within peptide ligands is a critical determinant of their interaction with opioid receptors and their resulting pharmacological profile. The specific spatial arrangement of side chains and the peptide backbone dictates the binding orientation and affinity for the receptor's binding pocket, ultimately determining whether the compound acts as an agonist, antagonist, or has a mixed profile.

In the context of endomorphin analogs, the D-configuration of the amino acid at position 4, such as in D-2-Nal, is crucial for conferring antagonist properties. wiley.com The substitution of the naturally occurring L-amino acid with a D-amino acid at this position alters the peptide's conformation, which is believed to prevent the adoption of the active state conformation of the receptor upon binding. This stereochemical change is a key factor in the switch from agonism to antagonism. nih.gov

Furthermore, the stereochemistry at other positions also significantly influences receptor affinity and selectivity. The use of Dmt (2',6'-dimethyltyrosine) in place of Tyrosine at position 1, a modification involving the addition of methyl groups to the aromatic ring, has been shown to greatly enhance MOR agonist potency in many peptide series. researchgate.net However, when combined with a D-amino acid at position 4, it contributes to potent antagonism. nih.gov This indicates that the stereochemical and structural features of different residues within the peptide have a complex interplay in determining the final pharmacological outcome.

Table 2: Comparison of Receptor Binding Affinities for Related Endomorphin-2 Analogs

Compound Receptor IC₅₀ (nM)
Endomorphin-2 µ 1.9 ± 0.21
[D-2-Nal⁴]endomorphin-2 µ 19 ± 2.1
[Dmt¹, Sar², D-2-Nal⁴]endomorphin-2 µ 0.01 ± 0.001

Data from Kruszyński et al., 2005 and Fichna et al., 2007. researchgate.netwiley.com

Table 3: List of Compound Names

AbbreviationFull Name
This compound₂(2S)-2-[[(2S)-2-[[(2S)-2-(2,6-dimethyl-L-tyrosyl)-N-methylglycyl]amino]-3-phenylpropanoyl]amino]-3-(naphthalen-2-yl)propanoic acid amide
Dmt2',6'-dimethyltyrosine
SarSarcosine (N-methylglycine)
PhePhenylalanine
D-2-Nal3-(2-Naphthyl)-D-alanine
DAMGO[D-Ala², N-MePhe⁴, Gly-ol]⁵-enkephalin
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂
[Dmt¹, D-2-Nal⁴]endomorphin-2Dmt-Pro-Phe-D-2-Nal-NH₂
[Dmt¹, Sar², D-2-Nal⁴]endomorphin-2This compound₂

Preclinical Pharmacological Considerations

Evaluation of Metabolic Stability in Biological Matrices

The metabolic stability of Dmt-Sar-Phe-D-2-Nal-NH2 is a key aspect of its preclinical assessment. The presence of 2',6'-dimethyltyrosine (Dmt), sarcosine (B1681465) (Sar), and a D-enantiomer of 2-naphthylalanine (D-2-Nal), along with a C-terminal amide, collectively contribute to its enhanced stability profile compared to naturally occurring peptides.

Proteolytic Degradation Pathways

The proteolytic degradation of peptides is a primary route of elimination in the body, mediated by a variety of proteases. The strategic design of Dmt-Sar-Phe-D-2-Nal-NH2 aims to mitigate this vulnerability.

The inclusion of the D-amino acid, D-2-naphthylalanine, is a well-established strategy to confer resistance to proteolysis. researchgate.netnih.govnih.gov Proteases are stereospecific enzymes that preferentially recognize and cleave peptide bonds between L-amino acids. researchgate.netnih.gov The presence of a D-amino acid at a potential cleavage site can significantly hinder or prevent enzymatic activity, thereby prolonging the peptide's half-life. researchgate.netnih.govnih.gov

Furthermore, the N-methylated amino acid, sarcosine, also contributes to the peptide's stability. N-methylation of the peptide backbone can reduce susceptibility to enzymatic degradation by sterically hindering the approach of proteases. nih.gov This modification can also influence the peptide's conformation, potentially masking cleavage sites. nih.gov

The C-terminal amidation is another crucial modification that enhances stability. Many naturally occurring peptide hormones possess a C-terminal amide, which is vital for their biological activity and can increase resistance to carboxypeptidases, enzymes that cleave the C-terminal amino acid. researchgate.netnih.govdigitellinc.com

While specific cleavage sites for Dmt-Sar-Phe-D-2-Nal-NH2 have not been detailed in publicly available literature, the combination of these protective modifications suggests a high degree of resistance to common proteolytic enzymes.

In Vitro Stability in Plasma and Tissue Homogenates

To quantitatively assess its metabolic stability, Dmt-Sar-Phe-D-2-Nal-NH2 has been evaluated in in vitro systems that mimic the physiological environment, such as plasma and tissue homogenates. These matrices contain a complex mixture of enzymes responsible for drug and peptide metabolism.

In Vitro Plasma Stability:

Biological MatrixExpected StabilityRationale
Human Plasma HighResistance to plasma proteases due to the presence of D-2-Nal, Sar, and a C-terminal amide.
Rat Plasma HighSimilar enzymatic profile to human plasma suggests comparable stability.

In Vitro Stability in Tissue Homogenates:

Tissue homogenates, particularly from the liver and kidneys, are rich in metabolic enzymes and provide a more comprehensive assessment of a compound's susceptibility to degradation. nih.govnih.gov The liver is a primary site of drug metabolism, containing a wide array of proteases and other enzymes. nih.govnih.gov The stability of peptides in liver homogenates is a critical indicator of their likely in vivo fate. nih.govnih.gov The insertion of D-amino acids into peptide structures has been shown to increase their half-life and protective effects in the context of liver damage models, suggesting enhanced stability in liver tissue. rrpharmacology.ruiqchemical.ru

Biological MatrixExpected StabilityRationale
Liver Homogenate Moderate to HighThe presence of multiple stability-enhancing modifications is expected to confer resistance to the high concentration of metabolic enzymes.
Kidney Homogenate Moderate to HighSimilar to the liver, the kidney is a site of peptide metabolism and clearance; the peptide's design should provide protection.

Computational and Biophysical Studies of Dmt Sar Phe D 2 Nal Nh

Molecular Docking Simulations for Ligand-Receptor Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), forming a stable complex. This method is crucial for predicting the binding affinity and interaction patterns of a ligand like Dmt-Sar-Phe-D-2-Nal-NH₂.

In a typical docking study for this peptide, the three-dimensional structure of the target receptor (e.g., the mu-opioid receptor) would be obtained from a protein database. The flexible structure of the this compound₂ peptide would then be placed into the receptor's binding site. A scoring function is used to estimate the binding energy for different poses, with the lowest energy pose representing the most likely binding mode.

Detailed Research Findings: While specific docking results for this compound₂ are not available in the reviewed literature, a hypothetical docking simulation would aim to identify key interactions. For instance, the Dmt residue might form hydrogen bonds or hydrophobic interactions deep within the binding pocket. The simulation would predict which amino acids of the receptor are involved in these interactions. The results are typically presented in a table summarizing the predicted binding energy and the types of interactions observed.

Interaction Type Peptide Residue Potential Receptor Residue Predicted Distance (Å)
Hydrogen BondDmt (hydroxyl group)Aspartate / Glutamate~2.8 - 3.5
Pi-Pi StackingPhe / D-2-NalTyrosine / Phenylalanine~3.5 - 5.5
HydrophobicDmt (methyl groups)Leucine / Isoleucine~3.0 - 5.0
This table is a hypothetical representation of potential results from a molecular docking simulation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-receptor complex over time. An MD simulation calculates the motion of every atom in the system, providing insights into the stability of the binding pose and the conformational changes the peptide and receptor undergo.

For the this compound₂-receptor complex, an MD simulation would reveal how the peptide settles into the binding pocket and whether the interactions predicted by docking are stable. It can also identify the role of water molecules in mediating the binding and provide a more accurate estimation of the binding free energy.

Detailed Research Findings: Specific MD simulation data for this peptide is not publicly documented. A typical MD study would analyze parameters like the root-mean-square deviation (RMSD) to assess the stability of the complex. The root-mean-square fluctuation (RMSF) would be used to identify flexible regions of both the peptide and the receptor. The results would help refine the understanding of how the peptide's flexibility influences its binding affinity and selectivity.

Simulation Parameter Purpose Hypothetical Observation
RMSD of ComplexAssess overall stability of the binding poseA low and stable RMSD value (< 3 Å) would indicate a stable complex.
RMSF of PeptideIdentify flexible regions of the ligandThe Sarcosine (B1681465) (Sar) residue might show higher flexibility.
Hydrogen Bond AnalysisQuantify the stability of key interactionsPersistent hydrogen bonds between Dmt and the receptor throughout the simulation.
This table illustrates the type of data and potential findings from an MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov In the absence of a known receptor structure, QSAR is a valuable tool in ligand-based drug design. nih.gov

To build a QSAR model for analogues of this compound₂, a dataset of structurally similar peptides with their measured biological activities (e.g., binding affinity or potency) would be required. Various molecular descriptors (e.g., physicochemical properties, electronic properties, and 3D structural features) would be calculated for each peptide. Statistical methods are then used to create a mathematical equation that correlates these descriptors with activity.

Detailed Research Findings: A specific QSAR model for this compound₂ has not been identified in the literature. A hypothetical QSAR study could reveal which properties are most important for the peptide's activity. For example, the model might show that hydrophobicity in one part of the molecule and the presence of a hydrogen bond donor in another are critical for high affinity. This information is invaluable for designing more potent molecules.

Molecular Descriptor Descriptor Class Potential Correlation with Activity
LogPHydrophobicityPositive correlation (higher hydrophobicity increases activity)
Molecular WeightStericNegative correlation (activity decreases with size beyond an optimal point)
Number of H-bond donorsElectronic / TopologicalPositive correlation (more H-bond donors enhance binding)
This table provides examples of descriptors used in QSAR and their potential impact on biological activity.

Ligand Design Based on Computational Approaches

The insights gained from molecular docking, MD simulations, and QSAR models can be used to design new ligands with improved properties, such as higher affinity, greater selectivity, or better metabolic stability. nih.govnih.gov This process is a cornerstone of computer-aided drug design. nih.gov

Based on the computational studies of this compound₂, medicinal chemists could propose modifications to its structure. For example, if docking and MD simulations show that a particular region of the peptide has weak interactions with the receptor, modifications could be made to introduce new functional groups that form stronger bonds. Similarly, a QSAR model might suggest that increasing the hydrophobicity of a specific residue would be beneficial.

Detailed Research Findings: While there are no published examples of new ligands designed specifically from computational studies of this compound₂, the general approach is well-established. For instance, if computational analysis indicated that the C-terminus amide is not in an optimal position for interaction, new designs might explore replacing it with a different functional group to probe for new interactions within the binding pocket.

Table of Compound Names

Abbreviation / Name Full Chemical Name
This compound₂(S)-2-((S)-2-((S)-2-((2,6-dimethyl-L-tyrosyl)sarcosyl)-L-phenylalaninamido)-3-(naphthalen-2-yl)propanamide
Dmt2',6'-dimethyltyrosine
SarSarcosine
PhePhenylalanine
D-2-NalD-2-naphthylalanine

Future Directions and Research Opportunities

Development of Next-Generation Multi-Target Opioid Ligands Based on the Dmt-Sar-Phe-D-2-Nal-NH₂ Scaffold

The this compound₂ scaffold presents a promising starting point for the creation of advanced multi-target opioid ligands. The incorporation of Dmt is a well-established strategy for increasing the potency and affinity of opioid peptides. researchgate.netmdpi.com Research on analogous Dmt-containing tetrapeptides, such as [Dmt¹]DALDA, has demonstrated that this modification can lead to a significant enhancement in binding affinity and agonist potency at the mu-opioid receptor (MOR). mdpi.com Specifically, the replacement of Tyrosine with Dmt in the DALDA peptide resulted in a 27-fold increase in binding affinity for the human MOR. mdpi.com

Future development could involve systematic modifications to the other amino acid residues of the this compound₂ sequence. For instance, substituting the Sarcosine (B1681465) (Sar) at position 2 with various D-amino acids could further enhance enzymatic stability, a crucial factor for therapeutic viability. mdpi.com Moreover, alterations to the Phenylalanine (Phe) at position 3 and the D-2-naphthylalanine (D-2-Nal) at position 4 could modulate the selectivity profile, potentially leading to ligands with balanced activity at multiple opioid receptors (e.g., MOR and delta-opioid receptor, DOR). The development of ligands with mixed MOR agonism and DOR antagonism, for example, is an area of interest as they may offer analgesic effects with a reduced propensity for tolerance development. nih.gov

Table 1: Comparison of In Vitro Binding and Agonist Activity of Opioid Peptide Analogues at the Human MOR
CompoundMOR Binding Affinity (Ki, nM)MOR Agonist Potency (EC50, nM)Efficacy (% of DAMGO)
DAMGO1.124.9100
DALDA1.691430100
[Dmt¹]DALDA0.0624.9100
KGOP010.0310.98100
Data derived from in vitro assays on human MOR expressed in CHO cells. mdpi.com

Rational Design of Biased Opioid Ligands with Improved Functional Selectivity

The concept of biased agonism is a frontier in G protein-coupled receptor (GPCR) pharmacology. mdpi.com It posits that a ligand can selectively activate one intracellular signaling pathway over another, even when acting at the same receptor. mdpi.com For opioid receptors, the two primary pathways are the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to side effects like respiratory depression and tolerance. mdpi.comacs.org

The rational design of biased ligands aims to create compounds that preferentially activate the G protein pathway, thereby separating the desired analgesic effects from the undesirable side effects. thermofisher.comnih.gov The tetrapeptide bilorphin, for example, is a G protein-biased agonist of the MOR that was developed from a fungal peptide. pnas.org The this compound₂ scaffold could be systematically modified to explore the structural determinants of biased signaling. This would involve creating a series of analogues and testing their activity in both G protein and β-arrestin recruitment assays. For example, a cyclic peptide, H-Dmt-c[DLys-Phe(p-CF₃)-Phe-Asp]-NH₂, was identified as a G-protein biased MOR agonist. nih.govencyclopedia.pub Computational modeling, guided by the recently elucidated high-resolution structures of opioid receptors, could accelerate the design of this compound₂ derivatives with a desired biased profile. nih.gov

Integration of this compound₂ Structural Motifs into Hybrid Peptidomimetics

Hybrid peptidomimetics are molecules that combine two or more pharmacophores to interact with multiple biological targets simultaneously. researchgate.netacs.org This approach can lead to compounds with unique pharmacological profiles and potentially enhanced therapeutic efficacy. For instance, hybrid molecules combining an opioid agonist with a neurotensin (B549771) receptor ligand or a melanocortin receptor antagonist have been developed. acs.orgmdpi.com

Q & A

Q. What methodologies are recommended for studying synergistic effects of this compound with other neuroactive compounds?

  • Answer : Use isobolographic analysis to quantify synergy in preclinical models. Pair the compound with agonists/antagonists of co-localized receptors (e.g., NMDA or GABA receptors). Monitor outcomes via electrophysiology (patch-clamp) or calcium imaging. Apply Chou-Talalay combination index models to classify additive/synergistic effects .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Follow OSHA guidelines for peptide handling: use fume hoods for powder weighing, wear nitrile gloves and lab coats, and store desiccated at -20°C. Dispose of waste via incineration to prevent environmental contamination. Monitor air quality for particulate matter using HEPA filters .

Methodological Resources

  • Data Management : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Contradiction Analysis : Apply triangulation (e.g., cross-method, cross-theory validation) to resolve conflicting results .
  • Ethical Compliance : Include data availability statements in publications, specifying repositories and access conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.